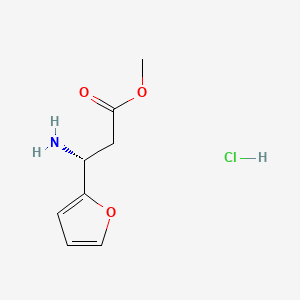

Methyl (R)-3-amino-3-(furan-2-YL)propanoate hydrochloride

Description

Methyl (R)-3-amino-3-(furan-2-yl)propanoate hydrochloride (CAS: 2832886-75-4) is a chiral amino acid ester hydrochloride with the molecular formula C₈H₁₂ClNO₃ and a molecular weight of 205.64 g/mol. It features a furan-2-yl substituent at the β-position of the amino acid backbone and a methyl ester group. The compound is stored under inert atmospheres at 2–8°C to ensure stability . Its safety profile includes warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319), necessitating proper handling precautions . This compound is likely utilized as an intermediate in pharmaceutical synthesis, leveraging its stereochemistry (R-configuration) and functional groups for enantioselective reactions.

Properties

Molecular Formula |

C8H12ClNO3 |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(furan-2-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C8H11NO3.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H/t6-;/m1./s1 |

InChI Key |

SZPZFGDQLLILJS-FYZOBXCZSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CO1)N.Cl |

Canonical SMILES |

COC(=O)CC(C1=CC=CO1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Amination of Methyl β-Alaninate Hydrochloride and Furfural

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The direct synthesis method yields a racemic or undefined stereochemical mixture unless chiral resolution or asymmetric synthesis is applied.

- The multi-step diethyl malonate approach is versatile and allows for the introduction of various aromatic or heterocyclic substituents, including furan rings, with potential for enantioselective synthesis.

- Acid hydrolysis and hydrogenolysis are standard methods for deprotection and salt formation, critical for obtaining the hydrochloride salt form of the amino ester.

- Analytical data including ^1H-NMR, ^13C-NMR, IR spectroscopy, and HRMS are essential for confirming the structure and purity of the synthesized compounds.

- The use of palladium on charcoal for reduction steps is common and effective for converting oximes to amines.

- Reaction conditions such as temperature, solvent, and reaction time significantly affect yields and purity.

Chemical Reactions Analysis

Synthetic Reactions

The compound participates in acylations and amidations due to its amino group. Reaction conditions often involve polar aprotic solvents (e.g., methylene chloride, tetrahydrofuran) and bases like sodium ethoxide to facilitate condensation. For example:

-

Acylation : Reacts with activated carboxylic acids or anhydrides at 0–160°C to form amides .

-

Ester hydrolysis : The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-amino-3-(furan-2-yl)propanoic acid derivatives .

Table 1: Key Synthetic Reactions and Conditions

Electrophilic Aromatic Substitution (EAS)

The furan ring undergoes hydroarylation in Brønsted superacids (e.g., triflic acid, TfOH) or Lewis acids (AlCl₃). The reaction proceeds via O,C-diprotonated dications (B ), which act as electrophiles .

Table 2: EAS Reactions with Arenes

| Substrate | Catalyst | Arene | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Propenoic acid ester | TfOH | Benzene | 3-Phenyl-3-(furan-2-yl)propanoate | 78 | |

| Propenoic acid | AlCl₃ | Toluene | 3-(4-Methylphenyl)-furan derivative | 65 |

Mechanism :

-

Protonation of the ester carbonyl forms O-protonated intermediate A .

-

Second protonation at the α-C generates dication B , which reacts with arenes via Wheland intermediate .

Reduction Reactions

The amino group and ester functionality enable selective reductions:

-

Nitro Reduction : Zinc/formic acid with iron catalyst reduces hydroxyimino intermediates to amines .

-

Ester Reduction : Sodium borohydride reduces the ester to alcohol under mild conditions.

Table 3: Reduction Conditions and Outcomes

| Substrate | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydroxyimino propanoic acid | Zn/HCOOH, Fe catalyst | 3-(Furan-2-yl)alanine | 94 | |

| Methyl ester | NaBH₄, MeOH | 3-Amino-3-(furan-2-yl)propanol | 68 |

Oxidation and Functional Group Interconversions

-

Furan Ring Oxidation : Potassium permanganate oxidizes the furan ring to γ-keto esters.

-

Amino Group Alkylation : Reacts with alkyl halides to form quaternary ammonium salts .

Table 4: Oxidation and Alkylation Data

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Furan Oxidation | KMnO₄, H₂O/acetone | γ-Keto propanoate | 55 | |

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative | 80 |

Stability and Reactivity Considerations

Scientific Research Applications

Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogous amino acid ester hydrochlorides:

| Compound Name | Molecular Formula | MW (g/mol) | Substituent(s) | Ester Group | Storage Conditions | Key Features |

|---|---|---|---|---|---|---|

| Methyl (R)-3-amino-3-(furan-2-yl)propanoate HCl | C₈H₁₂ClNO₃ | 205.64 | Furan-2-yl | Methyl | 2–8°C (Inert) | Chiral R-configuration; furan |

| (R)-Ethyl 2-amino-3-phenylpropanoate HCl | C₁₁H₁₆ClNO₂ | 229.70 | Phenyl | Ethyl | Not specified | Ethyl ester; phenyl substitution |

| Methyl (S)-2-amino-3-(4-tert-butylphenyl)propanoate HCl | C₁₄H₂₂ClNO₂ | 271.79 | 4-tert-Butylphenyl | Methyl | Not specified | S-configuration; bulky aryl group |

| (R)-Methyl 2-amino-3-methoxypropanoate HCl | C₅H₁₂ClNO₃ | 169.61 | Methoxy | Methyl | Not specified | Methoxy substitution; simpler structure |

| (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate 2HCl | C₁₀H₁₅Cl₂N₂O₂ | 230.69 | 4-Aminophenyl | Methyl | Room temperature | Dihydrochloride; amino group |

Key Observations:

- Substituent Effects : The furan-2-yl group in the target compound provides an electron-rich heteroaromatic ring, contrasting with the hydrophobic phenyl () or sterically demanding 4-tert-butylphenyl (). Furan’s lower aromaticity compared to benzene may enhance reactivity in electrophilic substitutions .

- Ester Group : The methyl ester in the target compound offers faster hydrolysis rates compared to ethyl esters (e.g., ’s ethyl analog), impacting metabolic stability in drug design .

- Stereochemistry : The R-configuration distinguishes it from S-configured analogs (e.g., ’s (S)-methyl ester), which could influence binding affinity in chiral environments .

- Physical Stability : The requirement for cold storage (2–8°C) suggests lower thermal stability compared to room-temperature-stable dihydrochloride salts () .

Biological Activity

Methyl (R)-3-amino-3-(furan-2-YL)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound has a molecular formula of C₈H₁₁ClN₄O₃ and a molecular weight of approximately 169.18 g/mol. The presence of a furan ring and an amino acid moiety contributes to its reactivity and biological interactions. The hydrochloride form enhances its solubility, making it suitable for various biological assays and pharmaceutical applications.

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective effects . This activity is hypothesized to arise from its structural similarity to neurotransmitters, suggesting potential interactions with neuronal pathways involved in neurodegeneration and inflammation.

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. It has shown promise against various pathogens, indicating its potential as a therapeutic agent in treating infections. The specific mechanisms behind these antimicrobial effects are still under investigation.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within biological systems. The furan moiety is particularly noted for its ability to influence pathways related to inflammation and neuroprotection.

Comparative Analysis with Similar Compounds

To provide context, the following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-amino-3-(phenyl)propanoate | C₉H₁₃NO₂ | Contains a phenyl group; used in similar biological contexts. |

| Methyl 3-amino-3-(thienyl)propanoate | C₉H₉NO₂S | Incorporates a thienyl group; exhibits different biological activities due to sulfur presence. |

| Methyl 3-amino-3-(4-methoxyphenyl)propanoate | C₁₀H₁₃NO₃ | Features a methoxy group; known for enhanced lipophilicity affecting absorption rates. |

This compound stands out due to its unique furan ring structure, which may confer distinct biological properties compared to other compounds.

Case Studies and Research Findings

- Neuroprotection Studies : A study highlighted the compound's ability to reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegenerative diseases.

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

Q & A

Q. What are the most effective synthetic routes for preparing Methyl (R)-3-amino-3-(furan-2-YL)propanoate hydrochloride with high enantiomeric purity?

- Methodological Answer: Enantioselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution. For example, chiral amine intermediates (e.g., (R)-configured compounds) are often synthesized using chiral catalysts like Ru-BINAP complexes. Hydrochloride salts are typically formed by treating the free base with HCl in methanol or ethanol, followed by recrystallization to enhance purity . Characterization of enantiomeric excess (ee) should utilize chiral HPLC or polarimetry, as demonstrated in similar amino ester syntheses .

Q. Which spectroscopic techniques are optimal for characterizing the structure and purity of this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for the furan ring (δ 6.3–7.4 ppm for protons, 110–150 ppm for carbons) and the ester carbonyl (δ 165–175 ppm). The amino proton may appear broad due to hydrochloride salt formation .

- Mass Spectrometry (MS): ESI-MS in positive ion mode can confirm the molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of HCl or methyl groups) .

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable, as seen in structurally related hydrochlorides .

Q. How does the furan ring influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer: The furan ring increases hydrophobicity, reducing solubility in water but enhancing solubility in polar aprotic solvents (e.g., DMSO, THF). Stability studies in buffered solutions (pH 1–7.4) should assess hydrolysis of the ester group via HPLC monitoring. For example, analogous methyl esters show decreased stability at pH > 6 due to base-catalyzed hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for this compound during synthesis?

- Methodological Answer: Discrepancies in stereochemistry (e.g., R vs. S configuration) can arise from incomplete chiral induction. Cross-validate using:

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack (e.g., amino group) or nucleophilic substitution (e.g., ester carbonyl). Exact exchange functionals improve accuracy for systems with hydrogen bonding, such as hydrochloride salts .

Q. What experimental designs evaluate the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer:

- Simulated Biological Fluids: Incubate in phosphate-buffered saline (PBS, pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS and quantify half-life.

- Plasma Stability Assays: Use spiked plasma to assess enzymatic hydrolysis, referencing protocols for structurally similar esters (e.g., methyl tryptophanate hydrochloride) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer: Variations may arise from polymorphic forms or hydration states. Perform:

- Differential Scanning Calorimetry (DSC): Identify polymorph transitions or decomposition events.

- Dynamic Vapor Sorption (DVS): Test hygroscopicity, as hydrochloride salts often absorb moisture, altering observed melting points .

Methodological Tables

Table 1: Key Synthetic Parameters for Enantioselective Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Chiral Catalyst | Ru-BINAP or Enzymes | |

| Reaction Solvent | Methanol/Ethanol | |

| Recrystallization Solvent | Ethanol/Water (9:1) |

Table 2: Stability Data in Aqueous Media (Hypothetical)

| pH | Half-Life (h) | Major Degradation Product |

|---|---|---|

| 1.2 | 48 | Free amino acid |

| 7.4 | 12 | Hydrolyzed ester |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.